molecular formula C25H15NO B12099747 5-Phenylindeno[1,2-b]carbazol-11(5H)-one

5-Phenylindeno[1,2-b]carbazol-11(5H)-one

Cat. No.: B12099747
M. Wt: 345.4 g/mol
InChI Key: WUENMEMLFMKOQC-UHFFFAOYSA-N
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Description

BFCz (short for 5H-benzofuro[3,2-c]carbazole), belongs to the family of polycyclic aromatic compounds. Its structure features a fused carbazole ring system with an indeno[1,2-b]furan moiety. BFCz exhibits interesting optical properties and has found applications in organic light-emitting diodes (OLEDs) due to its narrowband emissions and efficient reverse intersystem crossing rates .

Preparation Methods

Synthetic Routes:

BFCz can be synthesized through various synthetic routes. One common approach involves cyclization of suitable precursors under specific conditions. For example, a key step might be the intramolecular Friedel-Crafts reaction between an indeno[1,2-b]furan derivative and a phenyl group. Detailed reaction mechanisms and conditions would be essential to explore further.

Industrial Production:

While BFCz is primarily studied in research laboratories, its industrial-scale production methods are not widely documented. scaling up the synthetic process and optimizing yields would be crucial for practical applications.

Chemical Reactions Analysis

BFCz can undergo several chemical reactions:

    Oxidation: BFCz may be oxidized under appropriate conditions, leading to the formation of various oxidation products.

    Reduction: Reduction of BFCz can yield reduced derivatives.

    Substitution: Substituting functional groups on the phenyl or carbazole moieties can modify its properties. Common reagents include Lewis acids, bases, and various catalysts.

Major products formed from these reactions would depend on the specific reaction conditions and substituents introduced.

Scientific Research Applications

BFCz has gained attention in several scientific fields:

Mechanism of Action

The exact mechanism by which BFCz exerts its effects remains an active area of research. It likely involves interactions with molecular targets and pathways related to its electronic structure and excited-state properties.

Comparison with Similar Compounds

While BFCz is unique due to its indeno[1,2-b]furan-carbazole fusion, other related compounds include:

Properties

Molecular Formula

C25H15NO

Molecular Weight

345.4 g/mol

IUPAC Name

5-phenylindeno[1,2-b]carbazol-11-one

InChI

InChI=1S/C25H15NO/c27-25-19-12-5-4-10-17(19)20-15-24-21(14-22(20)25)18-11-6-7-13-23(18)26(24)16-8-2-1-3-9-16/h1-15H

InChI Key

WUENMEMLFMKOQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C6=CC=CC=C6C5=O

Origin of Product

United States

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